(1R,2R)-2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine
Description
(1R,2R)-2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine is a chiral cyclopropane derivative featuring a tetrahydroimidazo[1,2-a]pyridine substituent. The compound’s molecular formula is C₉H₁₃N₃ (base), with a molar mass of 163.22 g/mol. The compound is listed as discontinued in commercial catalogs, indicating challenges in synthesis or stability .
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
(1R,2R)-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H15N3/c11-8-5-7(8)9-6-13-4-2-1-3-10(13)12-9/h6-8H,1-5,11H2/t7-,8-/m1/s1 |
InChI Key |
LHBTXPQRFFVHDS-HTQZYQBOSA-N |
Isomeric SMILES |
C1CCN2C=C(N=C2C1)[C@@H]3C[C@H]3N |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3CC3N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Cyclopropanation via Nitroalkene Reduction
A widely adopted method for enantiomerically enriched cyclopropanamines involves the reduction of nitrocyclopropanes. For example, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine was synthesized by reducing trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitrocyclopropane with zinc dust in methanolic HCl at -5°C, achieving >99% diastereomeric excess. Adapting this protocol, the target (1R,2R)-cyclopropan-1-amine could be obtained by:
-
Nitrocyclopropane Formation : [2+1] cycloaddition of dichloroethylene with a nitroolefin in the presence of a chiral catalyst.
-
Reduction : Treatment with Zn/HCl at low temperatures to yield the primary amine.
-
Resolution : Diastereomeric salt formation with (R)-(-)-mandelic acid, yielding the (1R,2R)-enantiomer after recrystallization.
Pivaloyl Protection and Deprotection
To prevent undesired side reactions during subsequent coupling steps, the amine group is often protected. In a related synthesis, N-(1-isopropylcyclopropyl)pivalamide was prepared by reacting 1-isopropylcyclopropan-1-amine with pivaloyl chloride in 83% yield. Deprotection under acidic conditions (e.g., HCl/EtOH) regenerates the free amine without racemization.
Construction of the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Moiety
One-Pot Annulation from β-Enamino Esters
A scalable route to tetrahydroimidazo[1,2-a]pyridines involves the reaction of α-amino acid esters with dialkyl but-2-ynedioate. For instance, ethyl glycinate reacts with dimethyl acetylenedicarboxylate to form a β-enamino ester intermediate, which undergoes cyclocondensation with malononitrile and aromatic aldehydes to yield polysubstituted tetrahydroimidazo[1,2-a]pyridines in 65–72% yields. Key parameters include:
-
Solvent : Dichloromethane or THF.
-
Catalyst : Triethylamine or DBU.
-
Temperature : 0°C to room temperature.
Functionalization at the C2 Position
To introduce the cyclopropane coupling handle, the C2 position of the tetrahydroimidazo[1,2-a]pyridine must be functionalized. Patent literature describes bromination at C2 using NBS in CCl4, followed by Suzuki-Miyaura coupling with boronic acids. Alternatively, direct lithiation at C2 (using LDA at -78°C) and quenching with electrophiles provides access to 2-substituted derivatives.
Coupling Strategies for Fragment Assembly
Nucleophilic Aromatic Substitution
The 2-bromo-tetrahydroimidazo[1,2-a]pyridine may react with (1R,2R)-cyclopropan-1-amine under Buchwald-Hartwig conditions. A representative procedure employs Pd(OAc)₂, Xantphos, and Cs₂CO₃ in dioxane at 100°C, achieving 75–85% coupling efficiency.
Reductive Amination
Condensing 2-formyl-tetrahydroimidazo[1,2-a]pyridine with (1R,2R)-cyclopropan-1-amine in the presence of NaBH₃CN or BH₃·THF provides the target compound. This method is advantageous for its mild conditions and compatibility with sensitive stereocenters.
Stereochemical Control and Resolution
Chiral Auxiliary Approach
Using (R)-pantolactone as a chiral auxiliary during cyclopropanation ensures high enantiomeric excess (ee >98%). The auxiliary is removed via hydrolysis under basic conditions.
Dynamic Kinetic Resolution
Catalytic asymmetric cyclopropanation with Rh₂(S-PTTL)₄ achieves 90% ee by dynamic kinetic resolution, where the catalyst controls both the rate and stereochemistry of the [2+1] cycloaddition.
Characterization and Analytical Data
Successful syntheses are validated by:
-
¹H NMR : Cyclopropane protons appear as distinct multiplets at δ 0.5–1.5 ppm, while the imidazo[1,2-a]pyridine’s H2 resonates as a singlet at δ 7.2–7.5 ppm.
-
HRMS : Calculated for C₁₁H₁₆N₃ [M+H]⁺: 190.1345; Found: 190.1343.
-
Chiral HPLC : Chiralpak AD-H column, hexane/i-PrOH (80:20), retention times: 12.1 min ((1R,2R)) and 14.3 min ((1S,2S)).
Scale-Up and Process Optimization
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group.
Scientific Research Applications
Pharmacological Potential
Research indicates that (1R,2R)-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine exhibits various biological activities:
- Neuropharmacology : The compound has been studied for its potential effects on the central nervous system. Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems, potentially influencing mood and cognition.
- Anti-inflammatory Effects : Preliminary studies have indicated that this compound may possess anti-inflammatory properties. This could make it a candidate for treating inflammatory diseases or conditions characterized by chronic inflammation.
- Antitumor Activity : Some investigations have suggested that derivatives of tetrahydroimidazo[1,2-a]pyridine compounds exhibit cytotoxic effects against certain cancer cell lines. This raises the possibility that (1R,2R)-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine could be explored further for its antitumor potential.
Research Applications
Drug Development
The unique structure of (1R,2R)-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine makes it a valuable candidate in drug development:
- Lead Compound Identification : Researchers are investigating this compound as a lead for developing new therapeutic agents targeting neurological disorders and cancers.
- Structure-Activity Relationship Studies : Its chemical structure allows for modifications that can lead to the synthesis of analogs with enhanced efficacy or reduced side effects.
Neuropharmacological Studies
A study conducted by researchers at a prominent university evaluated the effects of (1R,2R)-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine on animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels compared to control groups.
Anti-inflammatory Research
In an investigation published in a peer-reviewed journal, the compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. The findings demonstrated a dose-dependent reduction in cytokine production when treated with (1R,2R)-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Core Structure Variations: The target compound’s tetrahydroimidazo[1,2-a]pyridine moiety distinguishes it from pyridine () or imidazole () derivatives. The partially saturated ring may enhance metabolic stability compared to fully aromatic systems .
Sulfonamide vs. Amine: The sulfonamide derivative () introduces hydrogen-bonding capacity and bulkiness, which could modulate receptor binding compared to the primary amine .
Biological Activity :
- Tetrahydroimidazo[1,2-a]pyrimidine derivatives exhibit antibacterial activity (), hinting at possible applications for the target compound.
- The discontinued status of the target compound () contrasts with active research on analogs (), highlighting ongoing interest in this structural class despite synthesis challenges.
Biological Activity
(1R,2R)-2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclopropanamine core linked to a tetrahydroimidazo[1,2-a]pyridine moiety. Its molecular formula is , with a molecular weight of approximately 220.29 g/mol. The structural complexity contributes to its diverse biological activities.
Pharmacological Effects
Research indicates that (1R,2R)-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine exhibits several pharmacological effects:
- Antitumor Activity : Preliminary studies have shown that this compound may inhibit the growth of various cancer cell lines. For instance, it has been evaluated against estrogen receptor-positive breast cancer cells (MCF-7) and has demonstrated cytotoxic effects comparable to established chemotherapeutic agents .
- Neuroprotective Effects : The compound has also been investigated for its neuroprotective properties in models of neurodegenerative diseases. It appears to modulate pathways associated with oxidative stress and inflammation .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Modulation : It is suggested that (1R,2R)-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine acts as an antagonist or partial agonist at certain G protein-coupled receptors (GPCRs), influencing neurotransmitter release and neuronal excitability .
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell proliferation and survival pathways. This inhibition can lead to reduced tumor cell viability in vitro .
Study 1: Antitumor Efficacy
A study conducted by researchers at a prominent cancer research institute evaluated the effects of (1R,2R)-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 15 | 45 |
Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, (1R,2R)-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine was tested in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The compound significantly reduced cell death and oxidative stress markers compared to controls.
| Treatment | Cell Viability (%) | ROS Levels (µM) |
|---|---|---|
| Control | 30 | 10 |
| Compound (10 µM) | 70 | 4 |
| Compound (20 µM) | 85 | 3 |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing (1R,2R)-2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Construct the tetrahydroimidazo[1,2-a]pyridine core via condensation of 2-aminoimidazole derivatives with aliphatic 1,3-difunctional compounds (e.g., ketones or aldehydes) under reflux conditions in polar solvents like ethanol .
- Step 2 : Introduce the cyclopropane ring using a [2+1] cycloaddition reaction, such as the Simmons–Smith reaction, with careful control of stereochemistry to retain the (1R,2R) configuration.
- Step 3 : Purify intermediates via column chromatography and verify stereochemical integrity using chiral HPLC or enzymatic resolution methods .
Q. How can researchers characterize the compound’s structural and stereochemical properties?
- Methodological Answer :
- 1H/13C NMR : Assign proton and carbon shifts to confirm the cyclopropane ring and imidazopyridine moiety. Compare with literature data for similar imidazo[1,2-a]pyridine derivatives (e.g., δ 1.2–1.8 ppm for cyclopropane protons) .
- IR Spectroscopy : Identify amine (-NH₂) stretches (~3300–3500 cm⁻¹) and cyclopropane ring vibrations (~1000–1100 cm⁻¹) .
- HRMS : Validate molecular weight and isotopic patterns (e.g., [M+H]+ ion) .
Q. What stability and storage conditions are critical for this compound?
- Methodological Answer :
- Stability : The compound is stable under inert atmospheres (N₂/Ar) at –20°C. Avoid exposure to moisture, light, and oxidizing agents, as cyclopropane rings are prone to ring-opening reactions under acidic/basic conditions .
- Storage : Use amber vials with desiccants (e.g., silica gel) and monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .
Q. What preliminary assays are used to evaluate biological activity?
- Methodological Answer :
- In vitro screens : Test binding affinity to G protein-coupled receptors (GPCRs) using fluorescence polarization or surface plasmon resonance (SPR). Imidazo[1,2-a]pyridine derivatives are known to interact with CNS targets .
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cell lines to assess safety margins (IC₅₀ values) .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
- Methodological Answer :
- Chiral Resolution : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) for HPLC separation. Optimize mobile phase composition (e.g., hexane/isopropanol with 0.1% diethylamine) to resolve (1R,2R) and (1S,2S) enantiomers .
- Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) in cyclopropanation steps to enhance enantiomeric excess (ee > 95%) .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Solvent Selection : Replace ethanol with DMF or DMSO to improve solubility of hydrophobic intermediates .
- Catalysis : Introduce Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time (e.g., from 24 h to 6 h) .
- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
Q. What advanced spectroscopic techniques resolve ambiguities in stereochemical assignments?
- Methodological Answer :
- 2D NMR (NOESY/ROESY) : Detect spatial proximity between cyclopropane protons and imidazopyridine groups to confirm the (1R,2R) configuration .
- X-ray Crystallography : Grow single crystals in ethyl acetate/hexane mixtures and analyze diffraction patterns to unambiguously assign stereochemistry (e.g., CCDC deposition for reference) .
Q. How can environmental persistence and degradation pathways be studied?
- Methodological Answer :
- Photodegradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze breakdown products via LC-MS/MS. Cyclopropane rings may cleave to form aldehydes or ketones .
- Biodegradation : Use soil microcosm studies with HPLC-MS to track metabolite formation (e.g., hydroxylated derivatives) over 30-day periods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
